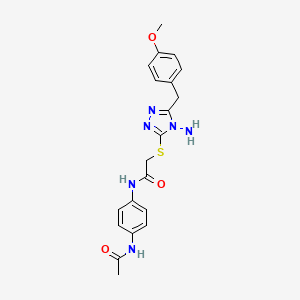![molecular formula C22H21FN6O2 B2649346 2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide CAS No. 1251631-38-5](/img/structure/B2649346.png)
2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of triazolo[4,3-c]pyrimidine, which is a fused ring system combining the structures of triazole and pyrimidine . Triazoles are a class of five-membered rings containing three nitrogen atoms and two carbon atoms . They have two isomers, 1,2,3-triazole and 1,2,4-triazole . Pyrimidines are six-membered rings with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
Triazoles can accommodate a broad range of substituents around their core structures, allowing for the construction of diverse novel bioactive molecules . The specific structure of your compound would depend on the positions and nature of its substituents.Chemical Reactions Analysis
Triazoles and their derivatives have been found to exhibit significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . The specific reactions of your compound would depend on its exact structure and the conditions under which it is used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. Some triazoles have been found to exhibit excellent thermal stability .Scientific Research Applications
a. Anticancer Agents: Fluorinated compounds have been investigated as potential anticancer agents. The presence of fluorine atoms can modulate drug-receptor interactions and improve selectivity. Researchers explore fluorinated pyridines for their cytotoxic effects and tumor-targeting properties .
b. Radiopharmaceuticals: The synthesis of F-18 substituted pyridines is of interest for positron emission tomography (PET) imaging. These radiopharmaceuticals allow non-invasive visualization of biological processes, aiding in disease diagnosis and drug development. The compound’s fluorine atoms could be leveraged for such applications .
Heterocyclic Chemistry
The compound’s triazolopyrimidine core falls within the realm of heterocyclic chemistry. Triazolopyrimidines exhibit diverse reactivity and biological activity. Let’s explore:
a. 1,2,4-Triazole Derivatives: The 1,2,4-triazole scaffold is prevalent in drug design. Researchers have synthesized various derivatives with potential antimicrobial, antiviral, and antitumor properties. The position of substituents on the triazole ring influences activity .
Agrochemicals
Fluorine-containing compounds play a crucial role in agrochemical development. Their incorporation into lead structures can enhance properties like bioavailability, environmental stability, and pest resistance. While not directly related to the compound, this context highlights the broader impact of fluorinated chemicals in agriculture .
Other Applications
While specific studies on this compound are limited, its fluorinated nature suggests potential in other fields:
a. Material Science: Fluorinated compounds contribute to the development of advanced materials, including polymers, coatings, and surfactants. Their unique properties often arise from fluorine’s electron-withdrawing effect.
b. Radiotherapy: Given the compound’s fluorine atoms, it might be explored for targeted radiotherapy applications. However, further research is needed to validate this hypothesis.
Safety And Hazards
Future Directions
Triazoles and their derivatives have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . They are also important in organocatalysis, agrochemicals, and materials science . The future directions for your compound would depend on its exact structure and potential applications.
properties
IUPAC Name |
2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O2/c1-13-4-6-16(7-5-13)25-20(30)12-28-22(31)29-19(27-28)11-15(3)24-21(29)26-17-8-9-18(23)14(2)10-17/h4-11H,12H2,1-3H3,(H,24,26)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBBCOCRJLXCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3NC4=CC(=C(C=C4)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

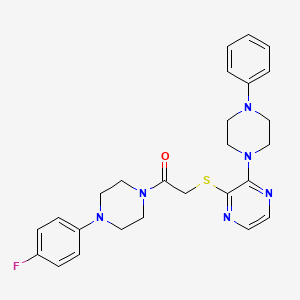





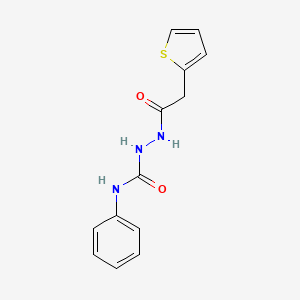

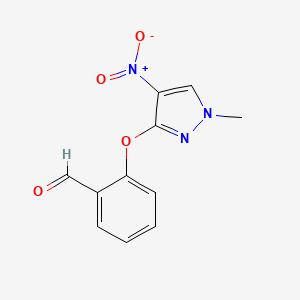
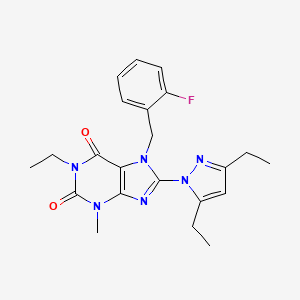
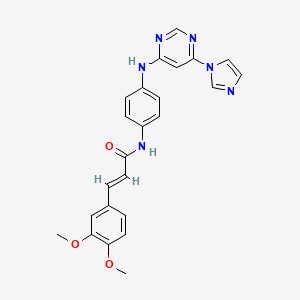
![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2649283.png)
